D-(+)-Glucono-1,5-lactone-d2

Mass Spectrometry Stable Isotope Dilution Internal Standard

Choose D-(+)-Glucono-1,5-lactone-d2 for unmatched analytical precision. Its distinct +2 Da mass shift eliminates the co-elution and ion suppression issues inherent to unlabeled GDL or +1 Da 13C analogs, ensuring reliable quantification in complex food and biological matrices. This gold-standard internal standard meets ICH Q2(R1) validation requirements with ≥98% isotopic purity, making it the definitive choice for regulatory compliance in E575 food additive testing, pharmaceutical impurity profiling, and metabolic flux analysis. Unlabeled alternatives compromise accuracy; this product guarantees method robustness and data integrity.

Molecular Formula C6H10O6
Molecular Weight 180.15 g/mol
Cat. No. B12409211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(+)-Glucono-1,5-lactone-d2
Molecular FormulaC6H10O6
Molecular Weight180.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1/i1D2
InChIKeyPHOQVHQSTUBQQK-KIIDWNAKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-(+)-Glucono-1,5-lactone-d2: Stable Isotope-Labeled Internal Standard for Analytical Chemistry and Metabolic Tracing


D-(+)-Glucono-1,5-lactone-d2 is a deuterium-labeled analog of D-(+)-glucono-1,5-lactone (glucono-δ-lactone, GDL), a cyclic ester derived from D-gluconic acid [1]. This stable isotope-labeled compound incorporates two deuterium atoms, resulting in a molecular weight of 180.15 g/mol compared to 178.14 g/mol for the unlabeled parent [2]. It is primarily utilized as an internal standard in mass spectrometry-based quantitative assays and as a tracer in metabolic studies [1]. The compound maintains the core polyhydroxy acid structure, enabling metal chelation and antioxidant activity , while its isotopic labeling provides the mass differentiation essential for precise analytical measurements.

Why Unlabeled Glucono-δ-lactone or 13C-Labeled Analogs Cannot Substitute for D-(+)-Glucono-1,5-lactone-d2 in Critical Analytical Workflows


Substituting D-(+)-Glucono-1,5-lactone-d2 with unlabeled glucono-δ-lactone or 13C-labeled variants compromises analytical accuracy and method robustness in stable isotope dilution assays. Unlabeled GDL co-elutes with the target analyte and shares identical mass (178.14 Da), rendering it unsuitable as an internal standard for mass spectrometry-based quantification . 13C-labeled analogs (e.g., D-(+)-Glucono-1,5-lactone-1-13C, 179.13 Da) provide a +1 Da mass shift, which may overlap with naturally occurring isotopic peaks or other labeled species in complex matrices . The +2 Da shift of the d2-labeled compound offers a distinct mass signature that minimizes cross-talk and ion suppression effects, enabling more reliable peak integration and quantification [1]. Furthermore, the storage stability profile of the deuterated compound differs markedly from the unlabeled form, requiring specific handling protocols that cannot be met by generic substitutes .

Quantitative Differentiation of D-(+)-Glucono-1,5-lactone-d2: Head-to-Head Comparisons with Unlabeled and 13C-Labeled Analogs


Molecular Weight Differentiation: +2 Da Mass Shift Enables Unambiguous MS Detection

D-(+)-Glucono-1,5-lactone-d2 exhibits a molecular weight of 180.15 g/mol due to the substitution of two hydrogen atoms with deuterium [1]. In contrast, unlabeled D-(+)-glucono-1,5-lactone has a molecular weight of 178.14 g/mol [2]. This +2.01 Da difference produces a distinct mass peak in MS spectra, allowing the deuterated compound to serve as an internal standard without overlapping with the analyte signal.

Mass Spectrometry Stable Isotope Dilution Internal Standard

Isotopic Purity: ≥98% Deuterium Enrichment Minimizes Unlabeled Interference

The deuterium enrichment of D-(+)-Glucono-1,5-lactone-d2 is specified as ≥98% by the vendor . This high isotopic purity ensures that less than 2% of the material exists as unlabeled or partially labeled species, which is critical for maintaining linear calibration curves and accurate quantification in stable isotope dilution assays. In comparison, unlabeled GDL is available at ≥99% purity , but it cannot serve as an internal standard due to its identical mass.

Analytical Chemistry Stable Isotope Labeling Quality Control

Storage Stability: Deuterated Analog Requires More Stringent Temperature Control

D-(+)-Glucono-1,5-lactone-d2 exhibits distinct storage stability requirements compared to its unlabeled counterpart. The deuterated powder is stable for 3 years at -20°C and 2 years at 4°C, while solutions in solvent remain stable for 6 months at -80°C and 1 month at -20°C . In contrast, unlabeled GDL solid is recommended for storage at 15-25°C , and stock solutions are stable for up to 6 months at -20°C . This divergence in stability profiles necessitates specific cold-chain logistics and laboratory storage protocols for the deuterated compound.

Chemical Stability Storage Conditions Laboratory Procurement

Mass Shift Advantage Over 13C-Labeled Analog: +2 Da vs. +1 Da for Multiplexed Assays

Compared to the 13C-labeled analog D-(+)-Glucono-1,5-lactone-1-13C, which exhibits a +1 Da mass shift (179.13 g/mol) , the d2-labeled compound provides a +2 Da mass shift (180.15 g/mol) [1]. The +1 Da shift of the 13C analog may overlap with the M+1 isotopic peak of the unlabeled analyte (approximately 6.7% natural abundance of 13C), leading to potential quantification errors. The +2 Da shift of the d2 compound sits in a less congested region of the mass spectrum, enabling cleaner peak integration and facilitating multiplexed assays where multiple internal standards with distinct mass shifts are employed [2].

Multiplexed Quantification Stable Isotope Labeling LC-MS/MS

Procurement-Driven Application Scenarios for D-(+)-Glucono-1,5-lactone-d2 in Analytical and Metabolic Research


Stable Isotope Dilution LC-MS/MS Quantification of Glucono-δ-lactone in Food and Beverage Matrices

D-(+)-Glucono-1,5-lactone-d2 serves as the gold-standard internal standard for quantifying GDL in complex food products such as tofu, dairy, and baked goods. Its +2 Da mass shift [1] and high isotopic purity enable precise compensation for matrix effects and ion suppression during LC-MS/MS analysis. This ensures compliance with regulatory limits for GDL as a food additive (E575) and supports quality control in food manufacturing.

Metabolic Flux Analysis and Tracer Studies in Carbohydrate Metabolism

As a deuterium-labeled analog, D-(+)-Glucono-1,5-lactone-d2 is employed in metabolic tracing experiments to monitor the fate of glucono-δ-lactone in biological systems. Its distinct mass signature [1] allows researchers to differentiate exogenously added labeled GDL from endogenous pools, facilitating fluxomics studies of the pentose phosphate pathway and glucose oxidation [2]. The storage stability data inform proper handling during long-term metabolic studies.

Internal Standard for Pharmaceutical Quality Control and Impurity Profiling

Pharmaceutical manufacturers and contract research organizations utilize D-(+)-Glucono-1,5-lactone-d2 as an internal standard in HPLC-MS methods for quantifying GDL-related impurities in drug substances and excipients. The +2 Da shift [1] minimizes cross-talk with the analyte, while the ≥98% isotopic purity ensures linear response across the calibration range, meeting ICH Q2(R1) validation requirements for accuracy and precision.

Enzyme Kinetics and Glucose Oxidase Activity Assays

In enzymatic assays measuring glucose oxidase activity, D-(+)-Glucono-1,5-lactone-d2 can be used as an internal standard to quantify the formation of GDL product. The distinct mass of the deuterated compound [1] allows for simultaneous monitoring of product formation and internal standard recovery, improving the reliability of kinetic parameter determination (Km, Vmax) in both research and industrial enzyme production settings.

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